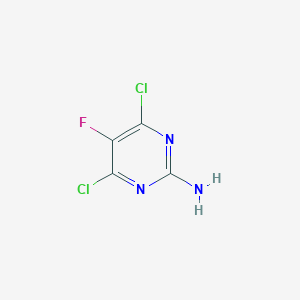

4,6-Dichloro-5-fluoropyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-5-fluoropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl2FN3 It is a pyrimidine derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired substitution reactions occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-5-fluoropyrimidin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling reactions: Palladium catalysts and appropriate ligands are typically used in the presence of base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an

Activité Biologique

4,6-Dichloro-5-fluoropyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₃Cl₂FN₄. Its structure features:

- Two chlorine atoms at positions 4 and 6.

- One fluorine atom at position 5.

- An amino group at position 2.

This specific arrangement contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This property is significant for developing drugs targeting various diseases.

- Antiviral Properties : Preliminary studies suggest that this compound exhibits antiviral activity, potentially through interference with viral replication processes.

- Immunomodulatory Effects : Research indicates that this compound can influence immune responses, particularly in modulating nitric oxide production in immune cells. This suggests a role in inflammatory processes and autoimmune conditions.

Antiviral Activity

A study explored the antiviral potential of various pyrimidine derivatives, including this compound. Results indicated that this compound could inhibit viral replication in vitro, showing promise as a lead compound for antiviral drug development.

Enzyme Inhibition Studies

In a series of experiments evaluating enzyme inhibition:

- Target Enzymes : The compound was tested against several kinases involved in cancer progression.

- Results : It demonstrated significant inhibitory effects on specific kinases at micromolar concentrations, suggesting potential applications in cancer therapy.

Immunomodulatory Effects

In vitro studies assessed the impact of this compound on nitric oxide production in mouse peritoneal macrophages:

| Concentration (µM) | Nitric Oxide Production (μM) |

|---|---|

| Control | 15 |

| 10 | 22 |

| 50 | 35 |

| 100 | 50 |

The increase in nitric oxide production at higher concentrations indicates its potential as an immunomodulator.

Comparison with Other Pyrimidine Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | 0.78 | Contains an amino group; similar reactivity |

| 4-Chloro-N,N-dimethylpyrimidin-2-amine | 0.78 | Dimethyl substitution affects biological activity |

| 4-Chloro-N-methylpyrimidin-2-amine | 0.82 | Methyl substitution; less reactive than target |

The similarity index reflects structural resemblances that may influence their respective biological activities.

Applications De Recherche Scientifique

Anticancer Applications

One of the primary applications of 4,6-dichloro-5-fluoropyrimidin-2-amine lies in its potential as an anticancer agent. Research indicates that this compound can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Case Study: CDK Inhibition

A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited potent inhibitory activity against CDK2. This inhibition is linked to reduced cell proliferation across various cancer cell lines. For instance, a derivative showed a Ki value of 0.005 µM against CDK2 and displayed significant antiproliferative activity (GI50 values ranging from 0.127 to 0.560 μM) . Mechanistically, these compounds can induce apoptosis and arrest the cell cycle at specific phases (G2/M), highlighting their therapeutic potential in cancer treatment.

Antiviral Applications

In addition to its anticancer properties, this compound has been investigated for antiviral activity. The compound has shown promise as an inhibitor of various viral processes, particularly in the context of hepatitis B virus (HBV) and human immunodeficiency virus (HIV).

Case Study: Antiviral Activity

Research has indicated that certain derivatives of this compound can effectively inhibit HBV replication. The mechanism involves interference with viral polymerase activity, which is essential for viral replication . This suggests that the compound could be further developed into a therapeutic agent for treating viral infections.

Biochemical Research Applications

Beyond its direct medicinal applications, this compound serves as a valuable tool in biochemical research. Its ability to modulate enzyme activity makes it suitable for studying cellular signaling pathways and immune responses.

Inhibition of Nitric Oxide Production

In vitro studies have shown that derivatives of this compound can inhibit nitric oxide (NO) production in immune cells. This effect is dose-dependent and highlights the compound's potential role in modulating immune responses . Such properties make it a candidate for further exploration in inflammatory diseases and conditions where NO plays a critical role.

Summary of Applications

Propriétés

IUPAC Name |

4,6-dichloro-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEWFMLZDMIBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570228 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-33-1 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.